molecular formula C11H10O7S B2810656 5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid CAS No. 384363-26-2

5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid

Cat. No.: B2810656
CAS No.: 384363-26-2
M. Wt: 286.25
InChI Key: NGWRXJLGPCUBKE-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid is a complex organic compound belonging to the benzofuran family.

Scientific Research Applications

5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives have been found to exhibit potent antibacterial activity when the 5- or 6-position of the nucleus is substituted with halogens, nitro, and hydroxyl groups . This suggests that the compound may interact with its targets through similar mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic effects.

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways. These could include pathways involved in cell proliferation (relevant to their anti-tumor activity), bacterial growth (relevant to their antibacterial activity), oxidative stress (relevant to their anti-oxidative activity), and viral replication (relevant to their anti-viral activity).

Pharmacokinetics

Benzofuran derivatives have been found to have improved bioavailability, allowing for once-daily dosing

Result of Action

Benzofuran derivatives have been shown to have strong biological activities , suggesting that they may have significant effects at the molecular and cellular level. These could include the inhibition of cell proliferation (in the case of anti-tumor activity), the inhibition of bacterial growth (in the case of antibacterial activity), the reduction of oxidative stress (in the case of anti-oxidative activity), and the inhibition of viral replication (in the case of anti-viral activity).

Chemical Reactions Analysis

5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzofuran ring.

Comparison with Similar Compounds

Similar compounds to 5-Methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid include:

These compounds share structural similarities but may differ in their biological activities and applications. The presence of the sulfo group in this compound makes it unique and potentially more versatile in certain applications.

Properties

IUPAC Name

5-methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O7S/c1-5-10(11(12)13)6-3-8(17-2)9(19(14,15)16)4-7(6)18-5/h3-4H,1-2H3,(H,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWRXJLGPCUBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)S(=O)(=O)O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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